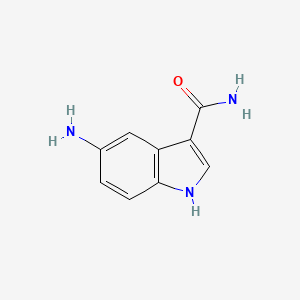

5-amino-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,10H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTMQSWVIQKABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1h Indole 3 Carboxamide and Its Analogues

Classical Approaches to Indole-3-carboxamide Core Synthesis

Traditional methods for building the indole-3-carboxamide framework have been foundational in organic synthesis, providing reliable, albeit sometimes harsh, pathways to these molecules.

Condensation Reactions for Amide Formation

Condensation reactions are a fundamental method for forming the amide bond in the final steps of synthesizing indole-3-carboxamides. This typically involves the reaction of an indole-3-carboxylic acid derivative with an appropriate amine. For instance, the reaction of an activated carboxylic acid, such as an acyl chloride or an ester, with ammonia (B1221849) or an amine yields the corresponding carboxamide. These reactions are often facilitated by coupling agents that activate the carboxylic acid, enabling the nucleophilic attack by the amine. The versatility of this approach allows for the synthesis of a wide range of N-substituted indole-3-carboxamides by varying the amine component.

Vilsmeier–Haack Reaction and Subsequent Transformations

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, including indoles, at the C-3 position. wikipedia.orgpcbiochemres.com The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgpcbiochemres.com This electrophilic reagent attacks the indole (B1671886) ring, leading to the formation of an iminium salt intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the corresponding indole-3-carboxaldehyde. wikipedia.orgpcbiochemres.com

To obtain the desired 5-amino-1H-indole-3-carboxamide, the resulting aldehyde can be oxidized to a carboxylic acid, which is then converted to the amide. Alternatively, the aldehyde can undergo various transformations to introduce the carboxamide group directly. The Vilsmeier-Haack reaction is a classic and efficient method for the 3-formylation of indoles. pcbiochemres.com Recent advancements have even led to catalytic versions of this reaction, reducing the need for stoichiometric hazardous reagents like POCl₃. orgsyn.org

Leimgruber–Batcho Indole Synthesis in Derivatization

The Leimgruber-Batcho indole synthesis is a highly effective and popular two-step method for preparing indoles from o-nitrotoluenes. wikipedia.orgjournalijar.com This method is particularly useful for synthesizing substituted indoles, including precursors to this compound. wikipedia.orgresearchgate.net

The first step involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often a secondary amine like pyrrolidine, to form an enamine. wikipedia.orgresearchgate.net In the second step, this intermediate undergoes reductive cyclization to form the indole ring. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.orgresearchgate.net To synthesize a 5-aminoindole (B14826) derivative, a 2,4-dinitrotoluene (B133949) precursor would be used, where one nitro group is reduced to form the enamine and the other is subsequently reduced to an amino group during the cyclization step. This method is valued for its high yields, mild reaction conditions, and the commercial availability of starting materials. wikipedia.orgjournalijar.com

Table 1: Comparison of Reducing Agents in Leimgruber-Batcho Synthesis

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Raney Nickel / Hydrazine | Catalytic Ni, Hydrazine hydrate | Hydrogen is often generated in situ. wikipedia.org |

| Palladium on Carbon (Pd/C) / H₂ | Catalytic Pd/C, H₂ gas | A common and effective hydrogenation method. wikipedia.org |

| Stannous Chloride (SnCl₂) | SnCl₂ in an acidic medium | A classical method for nitro group reduction. wikipedia.org |

| Iron (Fe) / Acetic Acid | Fe powder in acetic acid | An alternative, often cost-effective, reducing system. wikipedia.orgresearchgate.net |

| Sodium Hydrosulfite | Aqueous or alcoholic solution | A mild reducing agent. wikipedia.org |

Tscherniac-Einhorn Reaction Applications in Indole Synthesis

The Tscherniac-Einhorn reaction is an acid-catalyzed electrophilic substitution that involves the condensation of an N-hydroxymethylamide or N-hydroxymethylimide with an aromatic compound. wikipedia.org This reaction can be adapted for the synthesis of indole derivatives. wikipedia.org The process is catalyzed by strong acids like sulfuric acid. wikipedia.org

In the context of indole synthesis, an N-hydroxymethyl derivative of an amide can react with the indole nucleus to introduce a functionalized side chain. The reaction proceeds through the formation of a stabilized cation from the N-hydroxymethylamide, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org While not a primary method for constructing the indole ring itself, it can be a useful tool for the functionalization of a pre-existing indole scaffold.

Advanced Synthetic Strategies and Optimization in Research

Modern synthetic chemistry has focused on developing more efficient, sustainable, and high-yielding methods. These strategies often involve catalysis and one-pot procedures to streamline the synthesis of complex molecules like this compound.

Catalytic Hydrogenation for Nitro Group Reduction in Indole Precursors

A key step in the synthesis of this compound is the reduction of a nitro group at the 5-position of the indole ring. Catalytic hydrogenation is a widely used and highly efficient method for this transformation. The precursor, 5-nitro-1H-indole-3-carboxamide, can be subjected to hydrogenation using a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. This method is favored for its clean conversion and high yields, producing the desired 5-amino product with minimal side reactions. The optimization of catalyst loading, hydrogen pressure, and reaction temperature is crucial for achieving an efficient and complete reduction. This reduction is a critical transformation in the Leimgruber-Batcho synthesis, where the nitro group of the enamine intermediate is reduced to an amine, which then cyclizes to form the indole ring. wikipedia.org

Table 2: Catalysts for Nitro Group Reduction

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, widely used, good functional group tolerance. wikipedia.org |

| Raney Nickel | H₂ gas or hydrazine, typically in ethanol | Very active catalyst, often used in Leimgruber-Batcho synthesis. wikipedia.org |

| Platinum(IV) oxide (Adams' catalyst) | H₂ gas, acidic or neutral solvents | Effective for a wide range of substrates. |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | A classical, non-catalytic method, useful when hydrogenation is not feasible. wikipedia.orgresearchgate.net |

Suzuki Coupling Reactions for Indole Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for the functionalization of heterocyclic compounds like indoles. nih.gov

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with a halide or triflate to form a palladium(II) species. libretexts.org

Transmetalation: An organoborane compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

A significant challenge in the Suzuki coupling of indoles is the presence of the acidic N-H proton, which can interfere with the catalytic cycle. nih.gov However, methods have been developed to overcome this, allowing for the direct functionalization of unprotected indoles. For instance, the use of specific palladium precatalysts and ligands, such as SPhos and XPhos, has enabled the successful coupling of aryl and heteroaryl boronic acids with substituted indazoles and indoles. nih.gov

One notable application is the synthesis of 5,7-diarylindoles through a double Suzuki-Miyaura coupling. This method utilizes a low loading of a palladium catalyst in water as a green solvent to produce diarylated indoles in high yields without the need for N-protecting groups. rsc.org This approach is also compatible with N-protected and 3-substituted indoles, highlighting its versatility. rsc.org

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling of Unprotected Heterocycles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Modest | nih.gov |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Water | Microwave | Up to 91% | rsc.org |

This table is interactive. You can sort and filter the data.

Regioselective Functionalization Approaches for Substituted Indoles

Regioselective functionalization is critical for synthesizing specific isomers of substituted indoles. Various strategies have been developed to control the position of newly introduced functional groups on the indole ring.

One approach involves a domino aza-Michael-SNAr-heteroaromatization sequence to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This method starts with the reaction of a primary amine with a specifically substituted methyl 2-arylacrylate. The reaction proceeds through an initial aza-Michael addition, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indole ring. The process is completed by an oxidative heteroaromatization. nih.gov This one-pot reaction is efficient and avoids the need for protecting groups. nih.gov

Another strategy for regioselective synthesis is the Fischer indole synthesis, which can be adapted to produce specific substitution patterns. For instance, the cyclization of certain precursors can lead to the formation of 5- and 7-substituted indole-2-carboxylates, with a slight preference for the 5-regioisomer. acs.org

Furthermore, direct functionalization methods for carboxyindoles have been developed. For example, solid-phase synthesis techniques have been used for the 4-position functionalization of 5-carboxyindoles with moderate regioselectivity. aalto.fi

Yield Optimization and Purification Techniques in Laboratory Synthesis

Optimizing reaction yields and ensuring the purity of the final product are crucial aspects of laboratory synthesis. Various techniques are employed to achieve these goals.

In the context of Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, and solvent system significantly impacts the yield. nih.gov For example, using precatalysts like P1 or P2 has been shown to give good to excellent yields for the coupling of variously substituted indoles under mild conditions. nih.gov The reaction temperature and the stoichiometry of the reactants, such as the amount of boronic acid used, are also critical parameters to optimize. nih.gov

For purification, silica (B1680970) gel column chromatography is a commonly used method to separate the desired product from byproducts and unreacted starting materials. nih.gov The choice of eluent system is tailored to the polarity of the target compound. mdpi.com In some cases, recrystallization can be an effective final purification step. mdpi.com

Derivatization Strategies for Structural Diversity and Analog Generation

Derivatization of the this compound scaffold is a key strategy for generating a diverse range of analogues for various applications. This involves introducing different substituents at various positions on the indole ring and modifying the carboxamide side chain.

Introduction of Substituents at Indole Ring Positions (e.g., N-1, C-2, C-5)

The functionalization of the indole ring at specific positions allows for the fine-tuning of the molecule's properties.

N-1 Position: The indole nitrogen can be readily alkylated or arylated. nih.govrsc.org For example, N-alkylation can be achieved using alkyl bromides in the presence of a base like potassium hydroxide (B78521) in DMSO. rsc.org N-arylation can be performed using iodobenzene (B50100) with a copper(I) iodide catalyst and cesium carbonate as the base. rsc.org These modifications can significantly impact the biological activity of the resulting compounds. nih.gov A transition-metal-free method using t-BuOK/DMF has also been reported for the N-substitution of indole-3-carboxylates. nih.gov

C-2 Position: The C-2 position of the indole ring can be substituted through various methods. For instance, in the synthesis of indole-2-carboxamides, the C-2 position is often the point of attachment for the carboxamide group. mdpi.com Further modifications at this position are less common but can be achieved through specific synthetic routes.

C-5 Position: The C-5 position is a common site for introducing substituents to modulate the properties of indole derivatives. The synthesis of 5,7-diarylindoles via Suzuki coupling demonstrates the feasibility of introducing aryl groups at this position. rsc.org Domino reactions starting from appropriately substituted precursors can also lead to C5-substituted indoles. nih.gov

Modification of the Carboxamide Moiety

The carboxamide group at the C-3 position is a key functional handle for derivatization. Modification of this moiety can lead to a wide array of analogues with diverse properties.

One common strategy is to react the corresponding indole-3-carboxylic acid with a variety of amines to generate different N-substituted carboxamides. arkat-usa.org This coupling reaction is often facilitated by coupling agents like HATU. acs.org This approach allows for the introduction of a wide range of substituents on the amide nitrogen, including those derived from amino acids. arkat-usa.org

Reversing the amide bond to create an N-acyl indole is another derivatization strategy. Additionally, the carboxamide can be replaced with non-classical isosteres like a sulfonamide, although this can sometimes lead to a loss of activity. acs.org The nature of the substituent on the carboxamide nitrogen has been shown to be critical for the biological activity of some indole-2-carboxamides. acs.org

Table 2: Common Derivatization Reactions for Indole Scaffolds

| Position | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

| N-1 | Alkylation | Alkyl bromide, KOH, DMSO | N-alkyl | rsc.org |

| N-1 | Arylation | Iodobenzene, CuI, Cs₂CO₃ | N-aryl | rsc.org |

| C-3 | Amide Coupling | Carboxylic acid, Amine, HATU | N-substituted carboxamide | acs.org |

| C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-aryl | rsc.org |

| C-3 | Isosteric Replacement | - | Sulfonamide | acs.org |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Investigations of 5 Amino 1h Indole 3 Carboxamide Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of indole (B1671886) carboxamide derivatives is highly sensitive to the nature and position of various substituents on the indole core, the carboxamide linker, and the N-1 position.

The position and substitution of the amino group on the indole's benzene (B151609) ring are critical determinants of activity. While the 5-amino substitution is a common starting point, modifications at other positions, such as the 5, 6, or 7 positions, have been explored. The introduction of both electron-donating groups (EDG), like methoxy (B1213986), and electron-withdrawing groups (EWG), such as fluoride, are generally well-tolerated. arkat-usa.org For instance, studies on indole-based thiosemicarbazones showed that introducing a methoxy group at the 4-position of an attached phenyl ring could decrease potency against the tyrosinase enzyme. nih.gov The indole scaffold itself is considered a "privileged structure" in medicinal chemistry because it can act as a ligand for a wide range of receptors. chula.ac.thresearchgate.net

Modification of the nitrogen atom at the N-1 position of the indole ring has proven to be a highly effective strategy for enhancing biological activity. In their unsubstituted form (N-H), some indole derivatives show lower potency. nih.gov However, the introduction of various groups at this position significantly boosts their potential.

For example, in a series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives designed as Na+/H+ exchanger inhibitors, compounds with an alkyl or substituted alkyl group at the N-1 position demonstrated higher in vitro activity. nih.gov Similarly, SAR studies on tyrosinase inhibitors revealed that adding a tosyl group to the N-1 position led to a considerable enhancement in inhibition potential compared to the unsubstituted counterparts. nih.gov Further research into xanthine (B1682287) oxidase inhibitors indicated that a hydrophobic group on the indole nitrogen is essential for potent inhibitory activity. nih.gov This suggests that the N-1 position is a key interaction point within receptor binding sites, where substitutions can optimize hydrophobic or other interactions to improve efficacy.

The carboxamide moiety at the C-3 position is a cornerstone of the scaffold's activity, often participating in crucial hydrogen bonding interactions with target enzymes. nih.gov Molecular docking studies have shown that the nitrogen of the carboxamide can form hydrogen bonds with amino acid residues like Thr380 in a target's active site, while the indole nitrogen interacts with residues such as Glu190. nih.gov

The nature of the group attached to the carboxamide nitrogen is also pivotal. In a series of inhibitors for the monocarboxylate transporter 1 (MCT1), substitutions on the amide group significantly influenced potency. nih.govacs.org For instance, para-substitutions, particularly with halogens like chlorine and bromine, on a phenyl ring attached to the amide led to a strong increase in inhibitory power. nih.govacs.org This highlights the importance of the peripheral regions of the molecule in establishing favorable interactions within the target's binding pocket.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings

| Molecular Position | Modification | Impact on Biological Activity | Source(s) |

| Indole Ring (C5, C6, C7) | Electron-donating or -withdrawing groups | Generally well-tolerated, can modulate activity. | arkat-usa.org |

| Indole Nitrogen (N-1) | Unsubstituted (N-H) | Often associated with lower potency. | nih.gov |

| Indole Nitrogen (N-1) | Alkyl, Tosyl, or other hydrophobic groups | Significantly enhances inhibitory activity. | nih.govnih.govnih.gov |

| Carboxamide Linker (C3) | Amide Nitrogen and Carbonyl Oxygen | Forms critical hydrogen bonds with target residues. | nih.gov |

| Peripheral Substituents | Halogen substitutions on attached aryl rings | Can strongly increase inhibitory potency. | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. mdpi.com These models are powerful tools in drug discovery for predicting the activity of untested molecules and guiding the design of more potent derivatives. mdpi.com

For indole-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govmdpi.com These models generate 3D contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. mdpi.com

A 3D-QSAR study on amino derivatives of indole acting as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors yielded a statistically significant model with excellent predictive power. researchgate.net The model's validity was confirmed through robust statistical metrics, as detailed in the table below. Such validated models provide deep structural insights and highlight the key binding features necessary for potent inhibition. researchgate.net

Table 2: Statistical Results of a 3D-QSAR Model for Indole Derivatives

| Statistical Parameter | Value | Description | Source |

| R² | 0.9387 | The correlation coefficient, indicating goodness of fit. | researchgate.net |

| Q² | 0.8132 | The cross-validated correlation coefficient, indicating predictive power. | researchgate.net |

| F-value | 114.8 | Fisher ratio, indicating the statistical significance of the model. | researchgate.net |

| RMSE | 0.2682 | Root Mean Square Error, indicating the deviation between predicted and actual values. | researchgate.net |

| Pearson-R | 0.9147 | Pearson correlation coefficient between predicted and observed activities for the test set. | researchgate.net |

Pharmacophore Elucidation for Rational Analog Design

Pharmacophore modeling is a crucial step in rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This "pharmacophore hypothesis" serves as a template for designing new molecules with improved potency and selectivity.

For a series of amino-indole derivatives, a five-point pharmacophore hypothesis was developed that proved essential for their inhibitory activity. researchgate.net This model consists of specific features that map the key interaction points between the inhibitor and its target receptor. The results of such analyses provide detailed structural insights that can guide the rational design of novel and more potent analogs. researchgate.net

Table 3: Pharmacophore Features for Amino-Indole Derivatives as Icmt Inhibitors

| Feature Number | Feature Type | Description | Source |

| 1 | Hydrogen Bond Acceptor | A site on the molecule that can accept a hydrogen bond from the receptor. | researchgate.net |

| 2 | Hydrogen Bond Donor | A site on the molecule that can donate a hydrogen bond to the receptor. | researchgate.net |

| 3 | Hydrogen Bond Donor | A second distinct site that can donate a hydrogen bond. | researchgate.net |

| 4 | Aromatic Ring | An aromatic system involved in pi-stacking or hydrophobic interactions. | researchgate.net |

| 5 | Aromatic Ring | A second aromatic system contributing to binding. | researchgate.net |

Mechanistic Studies of 5 Amino 1h Indole 3 Carboxamide Interactions with Biological Systems

Enzyme Inhibition and Modulation Studies

The indole (B1671886) carboxamide scaffold is a key feature in many enzyme inhibitors. The specific arrangement of atoms and functional groups allows these molecules to fit into the active sites of enzymes, disrupting their catalytic activity through various kinetic mechanisms.

Kinases are critical regulators of cell signaling, and their inhibition is a major strategy in drug development. While specific kinetic analyses for 5-amino-1H-indole-3-carboxamide are not extensively detailed in available literature, studies on related indole-based compounds demonstrate their potential as kinase inhibitors. For instance, a class of compounds known as 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides has been identified as potent inhibitors of Janus Kinase 2 (JAK2), a key enzyme in myeloproliferative disorders. researchgate.netnih.gov Optimization of this series led to the discovery of compound 65 (7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide), which is a potent, orally active inhibitor of JAK2. nih.gov

Another example, 5-Iodotubercidin (5-iTU), is a well-known inhibitor used to study the function of the mitotic kinase Haspin. nih.govnih.gov Although 5-iTU is an adenosine (B11128) derivative, its use highlights how small molecules can abolish the phosphorylation of histone H3 at threonine-3 (H3T3ph), a key function of Haspin. nih.gov Molecular dynamics simulations have shown that the binding affinity of 5-iTU to Haspin relies on strong halogen aromatic π-interactions with the gatekeeper residue Phe605. nih.gov This suggests that indole-based structures, known for their aromaticity, could potentially interact with kinase active sites through similar mechanisms.

Table 1: Inhibitory Activity of Selected Indole-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| Indol-4-carboxamide core | JAK2 | 18 | Enzymatic Assay researchgate.net |

| Compound 65 | JAK2 | Potent inhibitor | Cell-based & In vivo nih.gov |

This table presents data for structurally related indole carboxamides to illustrate their potential as kinase inhibitors.

Indole compounds can also modulate the activity of nuclear and cell-surface receptors. Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, is a known modulator of Estrogen Receptor-alpha (ERα). nih.govcapes.gov.br Studies have shown that I3C can significantly repress estrogen-activated ERα signaling in a dose-dependent manner. nih.gov This inhibitory effect is associated with the downregulation of estrogen-responsive genes and is a key part of its antitumor activity. nih.govcapes.gov.br I3C also disrupts ERα-dependent expression of the insulin-like growth factor-1 receptor (IGF1R). nih.gov

Furthermore, the indole scaffold is utilized in ligands for G-protein coupled receptors (GPCRs). A series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized as multi-target ligands for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors, displaying affinities in the nanomolar range. nih.gov Molecular docking studies revealed that bulky substituents at the C5-position of the indole ring were generally not favorable for binding. nih.gov These findings demonstrate that modifications to the 5-amino position, as seen in this compound, could be critical for determining receptor interaction and specificity.

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. wikipedia.orgnih.gov Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.gov AChE inhibitors can be reversible or irreversible. nih.gov Reversible inhibitors often act via competitive or non-competitive mechanisms, binding to the enzyme's active site or a peripheral anionic site (PAS). nih.govnih.gov The active site contains a catalytic triad (B1167595) (Serine, Histidine, Glutamate) and an anionic subsite that binds the quaternary ammonium (B1175870) group of acetylcholine. nih.gov

While direct studies on this compound as an AChE inhibitor are not prominent, other indole-containing molecules have been explored. For example, studies on coumarin-linked amino acids, including tryptophan (which contains an indole ring), showed that aromatic amino acid derivatives had greater AChE inhibitory potential than aliphatic ones. scielo.br The mechanism of many inhibitors involves occupying the active site gorge, preventing the substrate, acetylcholine, from binding and being hydrolyzed. nih.govresearchgate.net The indole moiety, with its aromatic and hydrophobic character, could plausibly interact with key tryptophan residues (e.g., Trp-86) within the AChE active site, contributing to competitive inhibition. nih.gov

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Its inhibition is a primary treatment for gout and hyperuricemia. researchgate.netnih.gov Several non-purine-like indole derivatives have been investigated as XO inhibitors.

Kinetic analyses have revealed that many of these inhibitors act through a competitive or mixed-type mechanism. mdpi.comnih.gov For example, a virtual screening study identified several non-purine-like compounds, with the most potent, ALS-28 , acting as a competitive inhibitor with a Ki of 2.7 ± 1.5 µM. mdpi.com In another study, a novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, compound 6c , was found to be a mixed-type inhibitor with an IC₅₀ value of 0.13 μM. nih.gov

Molecular docking and dynamics studies provide insight into the binding interactions. For competitive inhibitors like ALS-28 , the molecule hinders the substrate's entry into the active site channel. mdpi.com The binding is often stabilized by π-π stacking interactions with phenylalanine residues (e.g., F914, F1009) and hydrophobic interactions within the active site cavity. mdpi.com For amide-based inhibitors, hydrogen bonding can be a critical interaction. nih.gov For instance, the cyano group of one indole-based inhibitor was shown to form a stable hydrogen bond with the Asn768 residue of XO. nih.gov

Table 2: Kinetic Data for Selected Xanthine Oxidase Inhibitors

| Inhibitor | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| ALS-28 | Competitive | - | 2.7 ± 1.5 mdpi.com |

| ALS-8 | Competitive | - | 4.5 ± 1.5 mdpi.com |

| Compound 6c | Mixed-type | 0.13 nih.gov | - |

| Compound a6 | Not specified | 0.018 nih.gov | - |

| Allopurinol | - | 2.93 nih.gov | - |

This table shows kinetic data for various non-purine inhibitors of Xanthine Oxidase, including indole-related structures, to illustrate common inhibitory parameters.

Cellular Pathway Perturbations and Downstream Effects

Beyond direct enzyme inhibition, small molecules can perturb complex cellular pathways, leading to a cascade of downstream effects. These perturbations often involve stress responses that force the cell to adapt or undergo apoptosis.

The endoplasmic reticulum (ER) is essential for protein folding and homeostasis. nih.gov When misfolded or unfolded proteins accumulate, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). nih.gov The UPR is a signaling network that aims to restore homeostasis but can lead to apoptosis if the stress is prolonged or severe. nih.gov

Indole compounds have been linked to the modulation of cellular stress responses. For example, Indole-3-carbinol (I3C) has been shown to mitigate oxidative stress and reduce inflammation in animal models of cerebral ischemia/reperfusion injury. nih.gov This neuroprotective effect is related to its antioxidant properties and its ability to decrease the expression of inflammatory and apoptotic factors. nih.gov In bacteria, cellular stress can upregulate the production of a family of indole-functionalized metabolites called "indolokines." nih.gov These molecules are derived from tryptophan and can enhance bacterial persister cell formation and activate innate immune responses in host tissues. nih.gov While direct evidence linking this compound to ER stress is not available, the established role of other indole derivatives in modulating oxidative stress and cellular defense pathways suggests that this class of compounds has the potential to perturb these fundamental cellular processes.

Modulation of Key Signaling Pathways (e.g., MAPK/JNK Pathway Activation)

The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling network, is particularly responsive to stress stimuli, such as inflammatory cytokines and environmental stressors.

Currently, there is a lack of direct scientific evidence from published research specifically linking this compound to the activation or inhibition of the MAPK/JNK signaling pathway. While the broader class of indole derivatives has been investigated for various biological activities, the specific effects of the this compound on this particular pathway remain to be elucidated through targeted studies.

Interaction with Nucleic Acids (e.g., G-Quadruplex DNA Binding)

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. The stabilization of G-quadruplexes by small molecules can inhibit the activity of telomerase and modulate gene transcription. nih.gov

While direct studies on the G-quadruplex binding of this compound are not extensively reported, research on structurally related indole derivatives suggests a strong potential for such interactions. For instance, bis-indole carboxamides have been designed and synthesized to specifically recognize and stabilize G-quadruplex DNA. nih.govrsc.org These molecules exhibit a planar central core that can stack on the terminal G-quartets of the G-quadruplex structure. nih.gov The design of these ligands often incorporates features that facilitate high-affinity binding and stabilization of G4 structures associated with promoters of oncogenes like c-myc and c-kit. nih.gov

Furthermore, studies on other indole-based compounds have demonstrated their ability to act as G4-specific ligands, capable of discriminating between different G4 topologies. nih.gov Nuclear Magnetic Resonance (NMR) studies have shown that certain indole derivatives can bind to the external tetrads and loops of the c-MYC G-quadruplex. nih.gov Given that this compound shares the core indole carboxamide scaffold, it is plausible that it could also interact with and stabilize G-quadruplex DNA, a hypothesis that warrants further investigation.

Table 1: Research Findings on Indole Derivatives and G-Quadruplex DNA Interaction

| Indole Derivative Class | G-Quadruplex Target(s) | Key Findings |

| Bis-indole carboxamides | c-kit2, c-myc | High stabilization potential for G-quadruplex sequences. nih.govrsc.org |

| General Indole-based compounds | c-MYC, human telomeric repeat 22AG | Specific binding to G4 structures, with the ability to discriminate between different topologies. nih.gov |

Interference with Bacterial Regulatory Systems (e.g., SOS Response Disarmament)

The SOS response is a crucial DNA repair system in bacteria that is activated in response to DNA damage. This response is regulated by the key proteins RecA and LexA. nih.govnih.gov The activation of the SOS response can contribute to the development of antibiotic resistance by promoting DNA repair and mutagenesis. Therefore, small molecules that can inhibit or "disarm" the SOS response are of significant interest as potential adjuvants to antibiotic therapy. nih.govnih.gov

While there is no direct evidence of this compound disarming the bacterial SOS response, research on a structurally similar scaffold, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, has shown promise in this area. nih.govnih.gov This compound was identified through a high-throughput screen as an inhibitor of RecA-mediated autoproteolysis of LexA, the key step in initiating the SOS response. nih.gov The refinement of this triazole carboxamide scaffold led to analogs with improved potency against the LexA proteins from both Escherichia coli and Pseudomonas aeruginosa. nih.gov

Interestingly, a separate study has suggested that indole itself can promote the transfer of resistance genes in Escherichia coli through the SOS response. researchgate.net This highlights the complex role that indole and its derivatives can play in bacterial signaling and regulatory networks. The potential for this compound to interfere with the SOS response, either by inhibition or potentiation, remains an area for future research.

Molecular Target Identification and Validation in Preclinical Contexts

The identification of specific molecular targets is a critical step in the development of new therapeutic agents. For the indole carboxamide class of compounds, several potential preclinical targets have been identified.

While specific molecular targets for this compound have not been definitively validated in the public literature, research on other indole derivatives provides valuable leads. For example, a study on a series of indole derivatives identified them as potent and antiproliferative inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). acs.org MCT1 is involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane and is often upregulated in cancer cells to support their high metabolic rate. The inhibition of MCT1 represents a promising strategy for cancer therapy. acs.org The synthesized indole derivatives in this study were shown to have half-maximal inhibitory concentrations (IC50) in the micromolar range against MCT1. acs.org

Given the structural similarities, it is conceivable that this compound could also target MCT1 or other related transporters. However, direct experimental validation is necessary to confirm this hypothesis.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. Studies on various indole-3-carboxamide derivatives have demonstrated their potential to bind to a range of important biological targets.

The binding affinity of a ligand is governed by a network of interactions with the target protein. For indole (B1671886) derivatives, these typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For example, in a study of 5-chloro-indole-2-carboxylate derivatives designed as anticancer agents, docking simulations revealed key interactions within the kinase domain of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.com The indole-2-carboxylate (B1230498) moiety of one derivative was shown to form hydrogen bonds with the key amino acid residues Met790 and Lys745 in the EGFR active site. mdpi.com Another analogue, with a p-pyrrolidin-1-yl substitution, formed a crucial ionic and hydrogen bond interaction with Lys483. mdpi.com

Similarly, docking studies of novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, designed as xanthine (B1682287) oxidase (XO) inhibitors, showed that the isoxazole (B147169) ring's oxygen atom could form hydrogen bonds with Ser876 and Thr1010 in the enzyme's active site. nih.gov Hydrophobic and pi-stacking interactions are also critical. The 5-chloro-indole moiety, for instance, was observed to stack between Trp531 and Phe583 within a hydrophobic pocket of BRAF kinase. mdpi.com

| Indole Analogue Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 5-chloro-indole-2-carboxylates | EGFRT790M | Met790, Lys745, Val726 | Hydrogen Bond, Pi-H | mdpi.com |

| 5-chloro-indole-2-carboxylates | BRAFV600E | Lys483, Cys532, Trp531, Phe583 | Hydrogen Bond, Halogen Bond, Pi-Stacking | mdpi.com |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | Ser876, Thr1010 | Hydrogen Bond | nih.gov |

| N-(2-Chlorophenyl)-1H-indole-3-carboxamide | Transthyretin (TTR) | Ser117 | Electrostatic Interaction | bslonline.org |

Docking simulations are instrumental in confirming whether a ligand binds to the primary active site (orthosteric site) or a secondary (allosteric) pocket. Most studies on indole-3-carboxamide derivatives have focused on orthosteric inhibition. The docking of derivatives into the ATP-binding pocket of kinases like EGFR and BRAF is a classic example of active site interaction. mdpi.com Likewise, investigations of indole-based hybrids as xanthine oxidase inhibitors target the enzyme's molybdenum-containing active site to block uric acid production. nih.gov

Beyond active sites, computational methods can uncover novel allosteric sites. While not specific to 5-amino-1H-indole-3-carboxamide, studies on other heterocyclic compounds have identified new ligand-binding sites on enzymes like prolyl oligopeptidase, demonstrating the power of computational screening to reveal previously unknown regulatory pockets. nih.gov

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time. MD simulations can validate docking poses and reveal important conformational changes in both the ligand and the protein upon binding.

In a study on N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, MD simulations were performed to confirm the stability of the binding mode predicted by docking. nih.gov These simulations help to ensure that the key interactions observed in the static dock, such as hydrogen bonds and hydrophobic contacts, are maintained in a more physiologically realistic, dynamic environment. This provides greater confidence in the predicted binding hypothesis before undertaking costly synthesis and biological testing. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools are used early in the discovery process to evaluate the drug-likeness of compounds and identify potential liabilities.

For the specific compound This compound , publicly available computed data from PubChem provides initial ADME-relevant descriptors. nih.gov More extensive predictions have been performed on related analogues. For example, a study on novel 2-substituted-5-hydroxy-indole-3-carboxamide derivatives included predictions using QikProp tools to assess their ADME profiles. benthamdirect.comresearchgate.net Another systematic study on indole-3-carboxamide synthetic cannabinoids compared predicted LogP values from multiple software packages with experimentally derived LogD7.4 values, highlighting that while rankings were often comparable, in silico methods sometimes under-predicted the lipophilicity. mdpi.com These studies often conclude that such derivatives are likely to be extensively metabolized and highly protein-bound, which can impact their clearance rates in vivo. mdpi.com

| Compound | Property | Predicted Value | Source |

|---|---|---|---|

| This compound | Molecular Weight | 175.19 g/mol | nih.gov |

| This compound | XLogP3 | 0.7 | nih.gov |

| This compound | Hydrogen Bond Donor Count | 3 | nih.gov |

| This compound | Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Indole/indazole-3-carboxamide SCRAs | Log D7.4 (experimental) | 2.81 - 4.95 | mdpi.com |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a highly accurate description of a molecule's electronic structure, which is fundamental to its reactivity and interactions. For heterocyclic systems like indoles, QM methods can be used to study tautomeric equilibria, reaction mechanisms, and charge distribution.

Research on the reactivity of methyl 3-amino-1H-indole-2-carboxylates has utilized quantum-chemical calculations to determine the relative stability of different tautomers and intermediates during cyclization reactions. researchgate.net These calculations can predict which atoms are the most likely sites for nucleophilic or electrophilic attack, guiding synthetic strategy. By understanding the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemists can better predict how the indole scaffold will behave in various chemical environments. researchgate.net

Virtual Screening and Library Design

Virtual screening uses computational methods to search large compound libraries for molecules that are likely to bind to a specific biological target. The indole-3-carboxamide scaffold serves as an excellent starting point for such campaigns and for the rational design of focused chemical libraries.

Several studies exemplify this approach. Researchers have designed and synthesized libraries of novel 2-substituted-5-hydroxy-indole-3-carboxamide derivatives as potential modulators of the estrogen receptor. benthamdirect.comresearchgate.net Other work has involved designing peptide-heterocycle hybrids by conjugating indole-3-carboxylic acid with dipeptide motifs to create potential antimicrobial agents. rsc.org Furthermore, the design of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors was based on a hybridization strategy, combining two known pharmacophores to create a novel chemical series with improved activity. nih.gov These examples underscore the power of using a core structure like this compound as a foundation for building diverse libraries aimed at specific therapeutic targets. nih.gov

Advanced Analytical Methodologies for Research Characterization in Complex Matrices

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 5-amino-1H-indole-3-carboxamide, ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbon atoms, respectively.

In a recent synthesis, the structure of this compound was confirmed using these methods. nih.gov The synthesis involved the catalytic hydrogenation of 5-nitro-1H-indole-3-carboxamide, and the resulting amino-indole was characterized spectroscopically. nih.gov While the specific spectral data from this study is detailed in its supporting information, a representative ¹H NMR spectrum would clearly show distinct signals for the aromatic protons on the indole (B1671886) ring, the amine (-NH₂) protons, the amide (-CONH₂) protons, and the indole N-H proton. The chemical shifts, integration values, and coupling patterns of these signals are unique to the compound's structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: This table represents expected values based on the known structure and data for analogous compounds. Exact values can be found in the supporting information of cited literature.

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Proton 1 | ~11.0 | br s | - | 1H | Indole NH |

| Proton 2 | ~8.0 | d | ~2.0 | 1H | H-2 |

| Proton 3 | ~7.5 | d | ~2.0 | 1H | H-4 |

| Proton 4 | ~7.1 | d | ~8.5 | 1H | H-7 |

| Proton 5 | ~6.7 | dd | ~8.5, 2.0 | 1H | H-6 |

| Proton 6 | ~7.3 | br s | - | 2H | -CONH ₂ |

| Proton 7 | ~4.8 | br s | - | 2H | -NH ₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbon 1 | ~168 | C =O |

| Carbon 2 | ~140 | C -5 |

| Carbon 3 | ~133 | C -7a |

| Carbon 4 | ~130 | C -2 |

| Carbon 5 | ~125 | C -3a |

| Carbon 6 | ~115 | C -6 |

| Carbon 7 | ~113 | C -7 |

| Carbon 8 | ~108 | C -3 |

| Carbon 9 | ~103 | C -4 |

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be further employed to definitively assign proton-proton and proton-carbon correlations, leaving no ambiguity in the final structure.

Mass spectrometry is a powerful tool used to determine the molecular weight of a compound with high precision and to gain structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition of a novel substance.

The molecular formula of this compound is C₉H₉N₃O, corresponding to a monoisotopic mass of 175.0746 Da. In research settings, its identity is confirmed using techniques like HPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer, which provides an exact mass measurement consistent with this formula. nih.gov This confirmation is a critical checkpoint following synthesis. nih.gov

While Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has been utilized for imaging other indole-3-carboxamide derivatives in biological matrices like hair, specific studies applying this imaging technique to this compound have not been reported.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₉N₃O | - |

| Calculated Monoisotopic Mass | 175.0746 Da | - |

| Analysis Technique | HPLC-QTOF | nih.gov |

| Purity Confirmed by | Exact Mass Analysis | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatography is essential for both the purification of a target compound from a reaction mixture and the subsequent validation of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds. For this compound and its derivatives, purity is typically analyzed using reverse-phase HPLC coupled with a mass spectrometer. nih.gov Published research indicates that final compounds in related synthetic libraries are confirmed to be greater than 95% pure by this method, which is a common requirement for compounds intended for biological screening. nih.govnih.gov The HPLC analysis provides a chromatogram where the area of the peak corresponding to the compound of interest, relative to the total area of all peaks, establishes its purity.

Following a chemical synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Flash chromatography is a rapid and effective method for this purpose. In the synthesis of derivatives of this compound, flash chromatography on a silica (B1680970) gel column is the specified method for purification. nih.gov For the synthesis of this compound itself from its nitro-precursor, the workup involves filtration through Celite followed by solvent evaporation, which can yield a product of sufficient purity for subsequent steps. nih.govnih.gov Should further purification be required, flash chromatography or preparative HPLC would be the standard methods of choice.

Biophysical Techniques for Direct Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

While spectroscopic and chromatographic techniques confirm the chemical identity and purity of this compound, biophysical techniques are employed to study its direct interactions with biological macromolecules, such as proteins or nucleic acids. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov It measures the change in the refractive index at the surface of a sensor chip as a ligand (the small molecule) flows over an immobilized target protein. nih.govresearchgate.net This allows for the determination of kinetic parameters such as association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (K₋) can be calculated. nih.gov Although specific SPR studies on this compound have not been published, this technique is widely used to characterize the binding of similar small molecule fragments and indole derivatives to their protein targets. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) is another powerful biophysical method that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.govyoutube.comyoutube.com This provides a complete thermodynamic profile of the binding event. plos.org While ITC is a standard tool for characterizing small molecule-protein interactions, specific ITC data for this compound is not yet available in the public domain. nih.gov However, the technique is frequently used to study the binding of various ligands, including indole derivatives, to their biological partners. nih.govplos.org

Future Directions and Emerging Research Avenues

Exploration of Novel Indole-3-carboxamide Scaffolds and Chemical Space Expansion

The indole-3-carboxamide core has proven to be a valuable scaffold in medicinal chemistry. nih.govresearchgate.netmdpi.com The expansion of the chemical space around this core is a key area of future research. This involves the synthesis and evaluation of new derivatives with diverse substitutions on the indole (B1671886) ring and modifications to the carboxamide group. nih.govrsc.org For instance, the introduction of different functional groups at various positions of the indole nucleus can significantly impact the compound's biological activity and physicochemical properties. rsc.orgnih.gov

Researchers are actively exploring various synthetic strategies to create libraries of novel indole-3-carboxamide derivatives. nih.govresearchgate.net These strategies include one-pot amide coupling reactions and the use of various activating agents to facilitate the formation of the carboxamide bond. nih.gov The goal is to generate a diverse set of molecules that can be screened for a wide range of biological targets.

A recent study on indole-2-carboxamides, a closely related scaffold, demonstrated the potential of this approach by synthesizing a series of analogues with varying substituents on the indole ring. rsc.org This highlights the importance of systematically exploring the chemical space around the indole core to identify compounds with desired biological activities.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the de novo design of novel compounds. nih.govnih.govfrontiersin.orgscholar9.com These computational approaches can accelerate the identification of promising drug candidates by predicting their biological activity, physicochemical properties, and synthesizability. nih.govfrontiersin.org

Generative AI algorithms, such as recurrent neural networks (RNNs), can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. frontiersin.org These algorithms can explore a vast chemical space and propose new indole-3-carboxamide derivatives that are more likely to be active against a specific biological target. nih.govscholar9.com

The use of AI in de novo design is not limited to generating new molecules. It also plays a crucial role in optimizing lead compounds by suggesting structural modifications that can improve their potency, selectivity, and pharmacokinetic profiles. frontiersin.org This iterative process of design, synthesis, and testing, guided by AI, can significantly reduce the time and cost of drug development. scholar9.com While still in its early stages, the integration of AI with experimental validation is showing great promise for the future of drug discovery. nih.govresearchgate.net

Deepening Mechanistic Understanding through Advanced Biophysical and Structural Biology Techniques

A thorough understanding of how a compound interacts with its biological target at the molecular level is crucial for rational drug design. Advanced biophysical and structural biology techniques are indispensable tools for elucidating the mechanism of action of 5-amino-1H-indole-3-carboxamide and its derivatives. nih.gov

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of ligand-protein complexes, revealing the specific binding interactions that are responsible for the compound's activity. manipal.edu This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov

Biophysical methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the binding affinity, kinetics, and thermodynamics of ligand-target interactions. nih.gov These techniques provide quantitative data that can be used to compare the binding properties of different compounds and to guide lead optimization. For instance, a study on indole-3-carboxamide derivatives targeting the enzyme renin utilized computational modeling to characterize the nonbonding interactions between the inhibitors and the active site of the enzyme. nih.gov

Development of Specific Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. olemiss.edu The development of specific and potent chemical probes based on the this compound scaffold can provide valuable tools for interrogating biological pathways and validating new drug targets.

A well-characterized chemical probe should be potent and selective for its intended target, have good cell permeability, and be suitable for use in cellular and in vivo studies. The design and synthesis of such probes require a multidisciplinary approach that combines medicinal chemistry, chemical biology, and pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.